2-Chloro-1-iodo-4-(trifluoromethoxy)benzene
CAS No.: 345226-19-9
Cat. No.: VC3819779
Molecular Formula: C7H3ClF3IO
Molecular Weight: 322.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 345226-19-9 |
|---|---|
| Molecular Formula | C7H3ClF3IO |
| Molecular Weight | 322.45 g/mol |
| IUPAC Name | 2-chloro-1-iodo-4-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C7H3ClF3IO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H |
| Standard InChI Key | NFAJTTNPYSKSCV-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1OC(F)(F)F)Cl)I |
| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)Cl)I |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure consists of a benzene ring with three distinct substituents:
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Chlorine at position 1 (para to iodine),
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Iodine at position 2 (ortho to chlorine),
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Trifluoromethoxy group (-OCF) at position 4 (meta to iodine) .
The SMILES notation FC(F)(F)Oc1ccc(I)c(Cl)c1 and InChIKey DRMQJFVDZWIKTE-UHFFFAOYSA-N confirm this arrangement. The trifluoromethoxy group exerts a strong electron-withdrawing effect, polarizing the aromatic ring and enhancing reactivity toward electrophilic and nucleophilic agents.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 322.45 g/mol | |
| Boiling Point | Not reported | - |
| Density | Not reported | - |
| Solubility | Insoluble in water; soluble in organic solvents | |
| SMILES | FC(F)(F)Oc1ccc(I)c(Cl)c1 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A representative synthesis involves diazotization and iodination of 3-chloro-4-(trifluoromethoxy)aniline :
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Diazotization: Treatment with sodium nitrite () and toluene-4-sulfonic acid in acetonitrile at 10°C.
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Iodination: Reaction with potassium iodide () to replace the diazo group with iodine .
The reaction yields a light brown oil, which is purified via extraction and drying .
Table 2: Synthesis Conditions and Yield
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Diazotization | , , CHCN | 10°C | Moderate |
| Iodination | , | 10°C | 517 mg |
Industrial Methods
Continuous flow reactors optimize yield (≥80%) and minimize by-products like diiodinated analogs. These systems enhance heat transfer and reaction control, critical for large-scale production.
Reactivity and Applications
Cross-Coupling Reactions
The iodine substituent facilitates Ullmann and Suzuki-Miyaura couplings, enabling the formation of biaryl structures. For example:
Such reactions are pivotal in synthesizing agrochemicals and pharmaceuticals.
Pharmaceutical Intermediate
The compound serves as a precursor to bioactive molecules. Its halogen atoms enhance lipophilicity, improving blood-brain barrier penetration in drug candidates . Recent studies explore its role in kinase inhibitors and antiviral agents.
| Hazard | Precautionary Measures |
|---|---|
| Skin Exposure | Wear nitrile gloves; use fume hood |
| Eye Contact | Immediate flushing with water |
| Ingestion | Seek medical attention |
Comparison with Analogous Compounds
Structural Variants
Replacing the trifluoromethoxy group with a trifluoromethyl group (as in 2-Chloro-4-iodo-1-(trifluoromethyl)benzene, CAS: 1206599-46-3 ) alters electronic effects:
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-CF is more electron-withdrawing than -OCF, increasing ring deactivation .
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This reduces reactivity in nucleophilic substitution but enhances stability toward oxidation .
Table 4: Substituent Effects on Reactivity
| Compound | Reactivity in Suzuki Coupling |
|---|---|
| 2-Chloro-1-iodo-4-(trifluoromethoxy)benzene | High |
| 2-Chloro-4-iodo-1-(trifluoromethyl)benzene | Moderate |
Future Research Directions
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Synthetic Optimization: Developing catalyst systems to improve yield in cross-coupling reactions.
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Biological Screening: Evaluating antimicrobial and anticancer properties of derivatives.
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Environmental Impact: Assessing biodegradation pathways to mitigate ecological risks.
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